molecular formula C18H22N2O3 B6576692 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one CAS No. 1219844-33-3

1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B6576692
CAS No.: 1219844-33-3
M. Wt: 314.4 g/mol
InChI Key: CWGYTRJBPCUJQD-UHFFFAOYSA-N
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Description

1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a spirocyclic structure with both oxygen and nitrogen heteroatoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane, which can be synthesized by the condensation of piperidone with ethylene glycol under acidic conditions . This intermediate is then reacted with indole derivatives through various coupling reactions to form the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the indole ring or the spirocyclic nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of a spirocyclic structure with an indole moiety. This dual functionality provides a versatile platform for chemical modifications and potential biological activities, setting it apart from other similar compounds .

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c21-17(20-9-7-18(8-10-20)22-11-12-23-18)6-5-14-13-19-16-4-2-1-3-15(14)16/h1-4,13,19H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWGYTRJBPCUJQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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